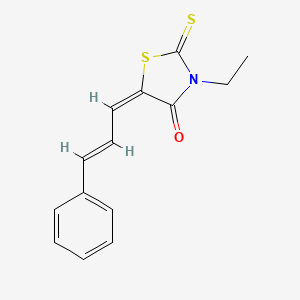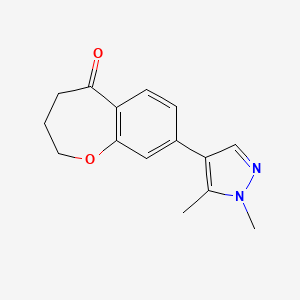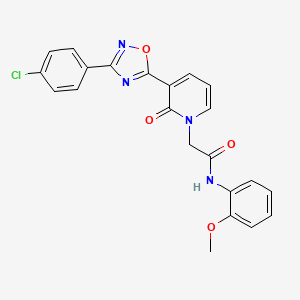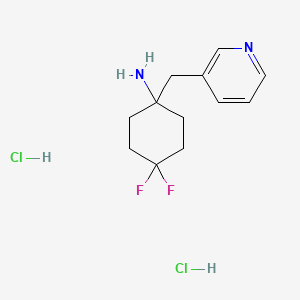
(E)-3-ethyl-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis, spectroscopy, and chromatography might be used .科学的研究の応用
Antimicrobial and Antifungal Activities
Research has demonstrated that derivatives of 2-thioxothiazolidin-4-one exhibit significant antimicrobial and antifungal properties. For example, a series involving the pyrazole nucleus with 2-thioxothiazolidin-4-one showed potent activity against various strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (B'Bhatt & Sharma, 2017). Furthermore, the synthesis of derivatives with specific modifications has led to compounds with very good activity against Candida albicans, indicating their usefulness in antifungal applications as well.
Antitumor and Anti-Inflammatory Activities
The synthesis of 5-(Het)arylidene-3-[2-(4-hydroxyphenyl)ethyl]-2-thioxothiazolidine-4-one derivatives has been explored for their antitumor and anti-inflammatory activities. These compounds have been found to exhibit significant effects, surpassing known comparison drugs in action, which opens up new avenues for cancer and inflammation treatment (Horishny, Chaban, & Matiychuk, 2020).
Synthesis and Biological Evaluation
The synthesis of 5-enamine-4-thiazolidinone derivatives has shown trypanocidal and anticancer activity, with several compounds inhibiting the growth of parasites and cancer cells at sub-micromolar concentrations. This demonstrates the potential of thiazolidin-4-one derivatives in treating diseases caused by Trypanosoma species as well as various forms of cancer (Holota et al., 2019).
Novel Syntheses and Evaluations
Innovative syntheses have led to compounds with promising antimicrobial properties and the ability to potentially act as intermediates for designing biologically active small molecules. For instance, the application of ethylenediamine diacetate (EDDA) as a catalyst in the Knoevenagel reaction has yielded compounds with satisfactory drug-like parameters and promising antimicrobial properties (Holota, Lozynskyi, Konechnyi, Shepeta, & Lesyk, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
(5E)-3-ethyl-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS2/c1-2-15-13(16)12(18-14(15)17)10-6-9-11-7-4-3-5-8-11/h3-10H,2H2,1H3/b9-6+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBPOJOAGDQPLK-LWGDNYCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(methylsulfonyl)-2-oxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)imidazolidine-1-carboxamide](/img/structure/B2847718.png)
![(2R,3R,4S,5S,6R)-2-[[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(2R,5S)-5-[(3R,9S,11S,13S,14R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)hexyl]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2847720.png)
![5-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B2847721.png)
![Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate](/img/structure/B2847722.png)

![(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol](/img/structure/B2847724.png)


![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2847728.png)
![N-[3-Hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2847730.png)
![2-(4-(isopropylthio)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2847731.png)

![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2847734.png)
![1-(4-bromobenzoyl)-7'-fluoro-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2847735.png)